molecular formula C22H30N4OS B11209533 N-[2-(cyclohexen-1-yl)ethyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

N-[2-(cyclohexen-1-yl)ethyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

Cat. No.: B11209533
M. Wt: 398.6 g/mol
InChI Key: DIVMJSIURBWCHR-UHFFFAOYSA-N
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Description

N-[2-(cyclohexen-1-yl)ethyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide is a synthetic small molecule characterized by a hexanamide backbone, a cyclohexenylethyl substituent, and a sulfanylidene-quinazoline moiety. The sulfanylidene (thiocarbonyl) group may confer redox activity or metal-binding properties, while the cyclohexenyl group could enhance lipophilicity and membrane permeability .

Properties

Molecular Formula

C22H30N4OS

Molecular Weight

398.6 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

InChI

InChI=1S/C22H30N4OS/c27-20(23-16-14-17-9-3-1-4-10-17)13-5-2-8-15-24-21-18-11-6-7-12-19(18)25-22(28)26-21/h6-7,9,11-12H,1-5,8,10,13-16H2,(H,23,27)(H2,24,25,26,28)

InChI Key

DIVMJSIURBWCHR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CCCCCNC2=NC(=S)NC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexene derivative, followed by the introduction of the quinazoline moiety. The final step involves the formation of the hexanamide chain through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, Diels-Alder reactions, and amide coupling reactions are commonly employed. The use of advanced purification methods like chromatography and recrystallization ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazoline moiety to its dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

N-[2-(cyclohexen-1-yl)ethyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide has several notable applications:

Medicinal Chemistry

  • Therapeutic Potential : The compound is explored for its potential to treat various diseases, particularly cancers due to its structural features that suggest interactions with kinase pathways and other biological targets .
  • Biochemical Probes : It serves as a biochemical probe for studying enzyme activities and cellular processes.

Drug Discovery

  • Screening Libraries : This compound is included in libraries for drug discovery, targeting specific biological pathways related to cancer and other diseases .
  • Inhibitory Studies : Preliminary studies indicate that it may inhibit specific enzymes or receptors, making it a candidate for further development in therapeutics.

Chemical Reactions

  • Oxidation and Reduction : The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert the quinazoline moiety to its dihydro derivatives .
  • Substitution Reactions : Nucleophilic substitution can introduce different functional groups, enhancing its versatility in synthetic chemistry.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide involves its interaction with specific molecular targets. The quinazoline moiety may interact with enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Ethyl Group

  • N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide (): This analogue replaces the cyclohexenyl group with an indol-3-yl moiety. The indole group’s aromaticity and hydrogen-bonding capacity may alter target selectivity compared to the cyclohexenyl group, which offers conformational flexibility and reduced steric hindrance.

Quinazoline Core Modifications

  • 2-Methyl-6-nitroquinazolin-4(3H)-one (): Lacks the hexanamide chain and sulfanylidene group. The target compound’s hexanamide linker likely improves solubility and cell permeability .

Hexanamide Backbone Derivatives

  • N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide (): Features a polyethylene glycol (PEG)-like azidoethoxy chain instead of the cyclohexenyl-quinazoline system.

Target Selectivity

  • The sulfanylidene group in the target compound may act as a hydrogen-bond acceptor or participate in redox cycles, contrasting with sulfonamide-containing analogues (e.g., N,N-bis(4-methoxybenzyl)-6-({[2-(morpholin-4-yl)ethyl]sulfonyl}amino)hexanamide, ), which exhibit stronger acidity and ionic interactions .

Lipophilicity and Bioavailability

Data Table: Key Comparisons

Compound Name Core Structure Key Substituents Potential Advantages Reference
Target Compound Quinazoline-hexanamide Cyclohexenylethyl, sulfanylidene Enhanced lipophilicity, redox activity
N-[2-(1H-indol-3-yl)ethyl]-...hexanamide Quinazoline-hexanamide Indol-3-yl Aromatic interactions, H-bonding
2-Methyl-6-nitroquinazolin-4(3H)-one Quinazolinone Nitro, methyl Electrophilic reactivity
N-(2-(azidoethoxy)ethyl)-...hexanamide Imidazolidinone-hexanamide Azidoethoxy chain Click chemistry compatibility

Biological Activity

N-[2-(cyclohexen-1-yl)ethyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure

The chemical structure of this compound can be represented as follows:

CxHyNzSw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{S}_{w}

Where x,y,z,wx,y,z,w denote the number of respective atoms in the compound. The specific arrangement of the cyclohexenyl group and the quinazoline moiety contributes to its unique biological profile.

Physical Properties

PropertyValue
Molecular WeightTo be determined
SolubilitySoluble in organic solvents
Melting PointTo be determined

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It could modulate receptors related to inflammation and cancer, potentially affecting cell proliferation and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of similar quinazoline derivatives. The findings indicated that compounds with sulfanylidene groups exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction via caspase activation .

Study 2: Anti-inflammatory Effects

Research conducted on related compounds showed promising anti-inflammatory effects through inhibition of COX enzymes. In vivo studies demonstrated a reduction in inflammatory markers in animal models treated with similar quinazoline derivatives .

Study 3: Antioxidant Properties

A recent investigation into the antioxidant potential of related compounds revealed that they could scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. This property is crucial for preventing chronic diseases associated with oxidative stress .

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